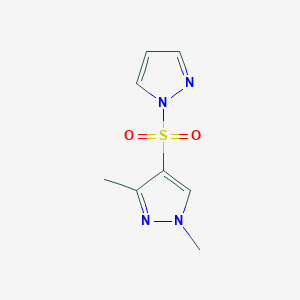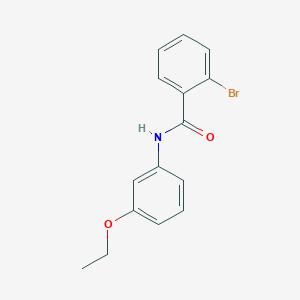![molecular formula C17H18F3N3O2 B4577597 4-(2-furylmethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4577597.png)
4-(2-furylmethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
説明
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions, starting from basic piperazine or its derivatives. For example, the diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines as building blocks for drug discovery demonstrates the complexity and precision required in synthesizing similar compounds with trifluoromethyl groups and phenyl rings (Sánchez-Roselló et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(2-furylmethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide often involves complex interactions between different functional groups. X-ray diffraction studies, such as those performed on related compounds, provide detailed insights into the arrangement of atoms and the conformation of the molecule. For instance, the structure of 1-[2-(2-Thienylcarbonyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazin-1-ium chloride reveals the chair conformation of the piperazine ring and the orientation of the trifluoromethyl groups (Chen et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including hydrosilylation, which showcases the reactivity of the nitrogen-containing ring towards silicon-hydride bonds under the presence of Lewis acid catalysts. The high selectivity and yields reported for these reactions highlight the potential for synthesizing a wide array of derivatives (Wang et al., 2006).
Physical Properties Analysis
The physical properties of piperazine derivatives, including melting points, solubility, and crystalline structure, are crucial for their application and processing. These properties are often determined through experimental analysis, including spectroscopic and crystallographic methods, to ensure the correct molecular composition and purity.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various substrates, are fundamental aspects of piperazine derivatives. Studies on compounds like 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester highlight the potential pharmacological activities based on the chemical structure and functional groups present in the molecule (de Brito et al., 2012).
科学的研究の応用
Inhibitors of Soluble Epoxide Hydrolase
Research conducted by Thalji et al. (2013) focused on the discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identified through high-throughput screening. This study emphasizes the critical role of the triazine heterocycle for potency and selectivity, highlighting the importance of phenyl group substitution for reducing clearance and enhancing oral exposure. This research offers insights into the potential therapeutic applications of such compounds in various disease models (Thalji et al., 2013).
Antimicrobial Agents
Jadhav et al. (2017) synthesized a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with piperazine carboxamides, and evaluated them for their antimicrobial activities. The compounds exhibited moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains, demonstrating the chemical's potential as a base for developing new antimicrobial agents (Jadhav et al., 2017).
Antibacterial Activity
Foroumadi et al. (1999) synthesized a series of N-substituted piperazinyl quinolones and evaluated them for in-vitro antibacterial activity. The compounds with a 2-(2-furyl)-2-oxoethyl group attached to the piperazine ring demonstrated similar antibacterial activity against staphylococci compared to reference drugs norfloxacin and ciprofloxacin, showcasing the potential of such derivatives in antibacterial applications (Foroumadi et al., 1999).
Lewis Basic Catalysts for Hydrosilylation
Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, emphasizing the significance of the arene sulfonyl group on N4 for high enantioselectivity. This research highlights the compound's application in catalysis, contributing to the field of organic synthesis (Wang et al., 2006).
特性
IUPAC Name |
4-(furan-2-ylmethyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c18-17(19,20)14-5-1-2-6-15(14)21-16(24)23-9-7-22(8-10-23)12-13-4-3-11-25-13/h1-6,11H,7-10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBPJWPXFQSVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4577518.png)

![4-chloro-1-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4577528.png)
![2-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4577530.png)

![2-{[2-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4577538.png)
![4-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4577548.png)

![methyl 2-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4577563.png)
![methyl 2-[(2-cyano-3-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4577564.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4577585.png)

![2-(2,4-dichlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4577596.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4577598.png)